REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[C:8]2[C:3]=1[C:4]([CH2:14][CH2:15][CH3:16])=[CH:5][C:6](=[O:13])[O:7]2.[Cl-].[Al+3].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O.[C:30](Cl)(=[O:33])[CH2:31][CH3:32]>C(=S)=S.C(OCC)(=O)C.CCCCCC>[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]([C:30](=[O:33])[CH2:31][CH3:32])=[C:8]2[C:3]=1[C:4]([CH2:14][CH2:15][CH3:16])=[CH:5][C:6](=[O:13])[O:7]2 |f:1.2.3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C2C(=CC(OC2=CC(=C1)O)=O)CCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-neck flask (500 mL) equipped with an efficient methanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 8°-10° C
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
WAIT
|
Details
|
After three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the total consumption of starting material
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto ice
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The nitrobenzene was removed by steam distillation
|
Type
|
EXTRACTION
|
Details
|
the remaining solution was extracted several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product obtained by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with 50% ether/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(=CC(OC2=C(C(=C1)O)C(CC)=O)=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |